3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde

Description

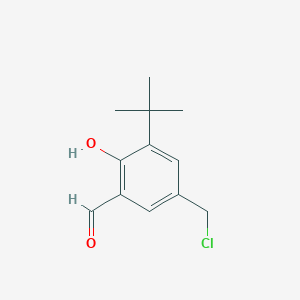

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde (IUPAC name: 5-(chloromethyl)-2-hydroxy-3-(tert-butyl)benzaldehyde) is a substituted benzaldehyde derivative featuring a hydroxy group at position 2, a tert-butyl group at position 3, and a chloromethyl group at position 5 on the aromatic ring. The chloromethyl group offers a reactive site for nucleophilic substitution, enabling further functionalization, while the bulky tert-butyl group enhances steric effects, influencing solubility and crystallinity . Its synthesis typically involves condensation reactions, as demonstrated in the preparation of Schiff base ligands via reflux with polyamines .

Properties

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,7,15H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBPLYMYMBRWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578624 | |

| Record name | 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183017-88-1 | |

| Record name | 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde typically involves the chloromethylation of a precursor compound, followed by the introduction of the tert-butyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: 3-tert-Butyl-5-(carboxymethyl)-2-hydroxybenzaldehyde

Reduction: 3-tert-Butyl-5-(hydroxymethyl)-2-hydroxybenzaldehyde

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- The production of chiral Schiff base-titanium alkoxide catalysts.

- Synthesis of various substituted benzaldehyde derivatives through nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial properties. It exhibits activity against several bacterial strains, making it a candidate for further pharmacological studies.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Medicine

Research is ongoing to explore its therapeutic properties, particularly in:

- Developing new antimicrobial agents.

- Investigating its potential as a building block for drug development targeting various diseases.

Case Studies

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, in one study, it was tested against various Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that further exploration could lead to the development of new antibiotics based on this compound.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogues with variations in substituent groups, positions, and reactivity (Table 1).

Table 1: Comparative Analysis of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde and Analogues

Note: Molecular weights marked with * are calculated based on molecular formulas derived from IUPAC names.

Structural and Reactivity Differences

- Halogen vs. Chloromethyl : Replacing the chloromethyl group with a chloro () or bromo () substituent modifies reactivity. Chloro groups are less reactive toward nucleophilic substitution compared to chloromethyl, while bromo groups enhance electrophilic aromatic substitution .

- Benzyl vs. tert-Butyl : The benzyl group in introduces aromatic π-stacking interactions, which may improve photostability or crystallinity compared to the aliphatic tert-butyl group .

- Methyl vs.

Research Findings and Key Observations

- Synthetic Versatility : The target compound’s synthesis () shares methodology with analogues, emphasizing reflux with amines to form ligands, but its chloromethyl group offers unique reactivity .

- Steric and Electronic Effects : The tert-butyl group’s steric bulk in the target compound may hinder metal coordination compared to smaller substituents, as seen in crystallographic data from .

- Functional Group Trade-offs : Chloromethyl groups provide reactive handles but increase synthetic complexity compared to simpler chloro or methyl substituents .

Biological Activity

3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a tert-butyl group and a chloromethyl substituent on a hydroxybenzaldehyde backbone, suggests diverse biological activities that merit detailed investigation.

- Chemical Formula : CHClO

- Molecular Weight : 230.70 g/mol

- CAS Number : 24623-65-2

The compound can be synthesized through specific chemical reactions involving the appropriate precursors, resulting in a pale yellow crystalline solid with notable stability under standard conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further investigations are required to elucidate the precise pathways involved .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets, potentially influencing signaling pathways related to cell growth and survival. The presence of the chloromethyl group may enhance its reactivity towards nucleophiles, facilitating interactions with biomolecules such as proteins and nucleic acids .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a study was conducted to evaluate the antimicrobial efficacy of this compound. The results indicated that at sub-MIC concentrations, the compound demonstrated bacteriostatic effects, suggesting potential for use in formulations aimed at preventing bacterial growth without complete eradication .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound involved treating various cancer cell lines with different concentrations. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, and how can reaction progress be monitored experimentally?

The compound is typically synthesized via the reaction of 2-tert-butyl-4-methylphenol with urotropine (hexamethylenetetramine) in glacial acetic acid, followed by chloromethylation. Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform-ethyl acetate (10:1) as the mobile phase. UV-Vis spectroscopy (λmax ~276 nm and 362 nm in DMSO) and MALDI-TOF mass spectrometry (e.g., m/z 794.336 [M−F]+) are used to confirm intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Key techniques include:

- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the aromatic and aldehyde groups (e.g., λmax at 276 nm and 362 nm) .

- Mass spectrometry (MALDI-TOF) : Confirms molecular ion peaks and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects O–H (hydroxyl) and C=O (aldehyde) stretches, with reference to similar compounds like 5-chloro-2-hydroxybenzaldehyde (IR peaks at ~3200 cm⁻¹ for O–H and ~1680 cm⁻¹ for C=O) .

Q. How can researchers distinguish between structural isomers or byproducts during synthesis?

Byproducts such as 3-(chloromethyl)-2-hydroxybenzaldehyde (vs. the desired 5-substituted isomer) can be differentiated using X-ray crystallography or NMR. For example, crystallographic refinement with SHELX software (riding model for hydrogen placement, Uiso parameters) resolves positional ambiguities . TLC with high-resolution mobile phases (e.g., chloroform:ethyl acetate gradients) also aids in separation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated derivatives of this compound, and how are they addressed?

Brominated derivatives (e.g., 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde) require careful handling of heavy-atom effects during X-ray diffraction. SHELXL refinement incorporates isotropic displacement parameters for hydrogen atoms (Uiso = 1.2–1.5 Ueq) and resolves thermal motion artifacts. High-resolution data (≤1.0 Å) and twinning analysis are critical for accurate structure determination .

Q. How can this compound serve as a precursor for chiral Schiff base ligands in coordination chemistry?

The aldehyde and hydroxyl groups enable condensation with amines (e.g., tris(2-aminoethyl)amine) to form tridentate ligands. These ligands coordinate metals like titanium or zinc, forming catalysts for asymmetric alkoxylation. Degassing with argon-vacuum systems and reflux in ethanol (6 hours) optimize ligand synthesis .

Q. What computational methods are recommended to predict reactivity or tautomeric equilibria in solution?

Q. How do steric effects from the tert-butyl group influence reaction kinetics in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, slowing nucleophilic substitution at the chloromethyl site. Kinetic studies using pseudo-first-order conditions (excess nucleophile) and Arrhenius plots (variable-temperature NMR) quantify activation barriers. Comparative studies with less hindered analogs (e.g., 5-methyl derivatives) highlight steric impacts .

Q. What safety protocols are critical when handling chloromethyl-containing derivatives?

Chloromethyl groups may release toxic bis(chloromethyl) ether as a byproduct, a known carcinogen. Work under fume hoods with rigorous airflow control. Storage in airtight containers at –20°C minimizes degradation. Personal protective equipment (PPE) includes nitrile gloves and respiratory filters rated for organic vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.